molecular formula C15H16F2N4O2 B13366690 1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine

1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine

Cat. No.: B13366690
M. Wt: 322.31 g/mol
InChI Key: BRKFFAUSDDADTM-UHFFFAOYSA-N
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Description

1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a triazole ring, and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves the acylation of piperidine with the triazole intermediate under specific conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine involves its interaction with specific molecular targets. The triazole ring and difluoromethoxyphenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine
  • 1-({1-[4-(methoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine
  • 1-({1-[4-(fluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine

Uniqueness

1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16F2N4O2

Molecular Weight

322.31 g/mol

IUPAC Name

[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H16F2N4O2/c16-15(17)23-12-6-4-11(5-7-12)21-10-18-13(19-21)14(22)20-8-2-1-3-9-20/h4-7,10,15H,1-3,8-9H2

InChI Key

BRKFFAUSDDADTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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